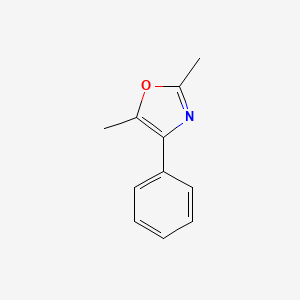

Oxazole, 2,5-dimethyl-4-phenyl-

Beschreibung

Oxazole, 2,5-dimethyl-4-phenyl-, is a heterocyclic aromatic compound characterized by a five-membered oxazole ring containing two methyl groups at positions 2 and 5 and a phenyl group at position 4. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern on the oxazole ring critically influences its physicochemical and pharmacological behavior.

Eigenschaften

CAS-Nummer |

20662-92-4 |

|---|---|

Molekularformel |

C11H11NO |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

2,5-dimethyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H11NO/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI-Schlüssel |

IZYMNAPMPOVXPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(O1)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

Key structural analogs include:

5-Methyl-2,4-Diphenyloxazole (CAS 38511-88-5):

- Substitutions: 2-Ph, 4-Ph, 5-Me.

- Compared to the target compound, the additional phenyl at position 2 may reduce solubility but enhance π-π stacking in biological targets .

4-Methyl-2,5-Diphenyloxazole (CAS 2549-31-7):

- Substitutions: 2-Ph, 4-Me, 5-Ph.

- The reversed methyl and phenyl groups at positions 4 and 5 could alter steric effects and electronic distribution .

Data Tables

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Table 2: Substituent Effects on Activity

| Position | Substituent | Impact on Activity | Example Compound |

|---|---|---|---|

| 2 | Methyl | Modulates lipophilicity; potential PPARγ interaction | Target compound |

| 4 | Phenyl | Enhances aromatic stacking; may improve binding | CAS 38511-88-5 |

| 5 | Methyl/Cl | Chlorine improves anticancer activity vs. methyl | 9a vs. 9b |

Vorbereitungsmethoden

Key Experimental Parameters

Representative Procedure (Adapted from)

-

Reagents : TosMIC (1.2 equiv), 2-methyl-4-phenylbutanal (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Reflux in methanol for 6–8 hours.

-

Workup : Acid-base extraction followed by column chromatography (hexane/ethyl acetate).

Transition Metal-Free Synthesis via α-Amino Amide Intermediate

A patent by CN110041285B delineates a two-step, transition metal-free approach starting from amide nitrogen-substituted α-amino amides. This method avoids toxic catalysts and operates under mild conditions.

Reaction Sequence

-

Step 1 : Condensation of α-amino amide with acyl chloride to form an imidazolium intermediate.

-

Step 2 : Cyclodehydration under acidic conditions to yield the oxazole core.

Experimental Highlights

-

Starting Material : N-Methyl-α-aminoamide derivatives (e.g., N-methyl-2-amino-3-phenylpropanamide).

-

Cyclization Agent : Phosphorus oxychloride (POCl₃) in dichloromethane.

-

Purification : Column chromatography (petroleum ether/ethyl acetate).

Nickel-Catalyzed Cross-Coupling for Functionalized Oxazoles

A supplementary protocol from Beilstein Journal of Organic Chemistry details a nickel-catalyzed cross-coupling strategy to access trisubstituted oxazoles. While originally designed for ethoxycarbonyl-substituted derivatives, this method is adaptable to 2,5-dimethyl-4-phenyloxazole by selecting appropriate boronic acids.

General Procedure

-

Intermediate Synthesis : 5-(Triazinyloxy)oxazole prepared from benzoic acid and alanine.

-

Cross-Coupling : Reaction with methylphenylboronic acid using NiCl₂(dppf) as a catalyst.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% NiCl₂(dppf) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 68% (for analogous product) |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Mechanistic Insights and Stereochemical Considerations

Van Leusen Reaction Mechanism

-

Deprotonation : TosMIC undergoes deprotonation at the methylene group.

-

Nucleophilic Attack : The resulting anion attacks the aldehyde carbonyl.

-

Cyclization : Intramolecular cyclization forms an oxazoline intermediate.

-

Elimination : Loss of toluenesulfinic acid yields the oxazole product.

Q & A

Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

- Resolution : Cross-validate experimental conditions (e.g., cell lines, dosage). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound solubility. Meta-analyses of published datasets (e.g., PubMed, Reaxys) can identify consensus trends .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What strategies are effective for analyzing stereochemical outcomes in oxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.